molecular formula C10H6F2N4 B1483119 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098103-39-8

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483119
CAS RN: 2098103-39-8
M. Wt: 220.18 g/mol
InChI Key: MKJDWZUEWQYKAJ-UHFFFAOYSA-N
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Description

The compound “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The difluoromethyl group is attached to the pyrazole ring and the carbonitrile group is attached to the 5-position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the difluoromethyl and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The pyrazole ring is known to participate in various chemical reactions, including reactions with electrophiles at the nitrogen atoms. The pyridine ring can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethyl group could increase its lipophilicity, while the carbonitrile group could participate in hydrogen bonding .

Scientific Research Applications

Crystal Structure and Mechanistic Insights

The study by Liu et al. (2013) focuses on the crystal structure and mechanistic investigation of reactions involving similar pyrazole derivatives, which could provide insights into the structural and reactive properties of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile. Understanding these properties is crucial for its applications in scientific research, particularly in material science and chemical synthesis (Liu, Chen, Sun, & Wu, 2013).

Multicomponent Reaction Efficiency

Elinson et al. (2018) discovered an efficient multicomponent reaction process involving pyrazole derivatives, leading to the formation of novel compounds with potential biomedical applications. This demonstrates the compound's utility in facilitating complex chemical reactions, which is valuable in drug discovery and material science (Elinson, Vereshchagin, Anisina, Fakhrutdinov, Goloveshkin, & Egorov, 2018).

Antimicrobial and Antitumor Activities

Research by El-Borai et al. (2012) on pyrazolo[3,4-b]pyridine derivatives revealed significant antimicrobial and antitumor activities, suggesting potential medical research applications of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Catalytic Applications and Green Chemistry

The study by Zhang et al. (2016) showcases the use of pyrazole derivatives in catalyzing the synthesis of complex molecules, emphasizing the role of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile in promoting sustainable and efficient chemical processes (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Structural and Optical Characteristics

Investigations into the structural and optical properties of similar pyrazole derivatives by Zedan, El-Taweel, and El-Menyawy (2020) could provide a basis for understanding how 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile behaves in various applications, including its potential use in optoelectronic devices and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to comment on its mechanism of action. If it’s used as a pharmaceutical, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, and compounds like “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” could potentially have interesting biological activities. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJDWZUEWQYKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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